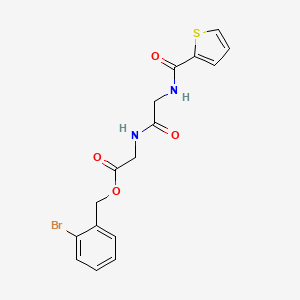
2-bromobenzyl N-(2-thienylcarbonyl)glycylglycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromobenzyl N-(2-thienylcarbonyl)glycylglycinate is a chemical compound used in scientific research for its potential therapeutic properties. It is a derivative of glycylglycine, an amino acid dipeptide that has been shown to have anti-inflammatory and analgesic effects. The addition of a thienylcarbonyl group and a bromobenzyl group to the glycylglycine molecule creates a new compound with unique properties.
作用機序
The mechanism of action of 2-bromobenzyl N-(2-thienylcarbonyl)glycylglycinate involves the inhibition of COX-2 activity. COX-2 is an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation. By inhibiting the activity of COX-2, this compound reduces the production of prostaglandins, thereby reducing pain and inflammation.
Biochemical and Physiological Effects
In addition to its anti-inflammatory and analgesic effects, this compound has been shown to have antioxidant properties. It has been shown to scavenge free radicals and protect against oxidative stress. In addition, it has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 2-bromobenzyl N-(2-thienylcarbonyl)glycylglycinate in lab experiments is its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, antioxidant, and neuroprotective effects, which may be useful in the treatment of various diseases. However, one limitation of using this compound in lab experiments is its low yield. The yield of this reaction is typically around 50%, which may limit its use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-bromobenzyl N-(2-thienylcarbonyl)glycylglycinate. One direction is to further explore its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, antioxidant, and neuroprotective effects, but further studies are needed to determine its efficacy in treating specific diseases. Another direction is to optimize the synthesis method to improve the yield of the reaction. This would make it more practical for large-scale experiments. Finally, future studies could explore the mechanism of action of this compound in more detail to better understand how it produces its therapeutic effects.
合成法
The synthesis of 2-bromobenzyl N-(2-thienylcarbonyl)glycylglycinate involves several steps. First, glycine is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with thienylcarbonyl chloride to form the thienylcarbonyl derivative. Finally, 2-bromobenzylamine is added to the mixture to form the desired product. The yield of this reaction is typically around 50%.
科学的研究の応用
2-bromobenzyl N-(2-thienylcarbonyl)glycylglycinate has been shown to have potential therapeutic properties, particularly in the treatment of pain and inflammation. It has been studied for its ability to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause pain and inflammation. In addition, it has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
特性
IUPAC Name |
(2-bromophenyl)methyl 2-[[2-(thiophene-2-carbonylamino)acetyl]amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN2O4S/c17-12-5-2-1-4-11(12)10-23-15(21)9-18-14(20)8-19-16(22)13-6-3-7-24-13/h1-7H,8-10H2,(H,18,20)(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDKGFEJYEGNKIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)CNC(=O)CNC(=O)C2=CC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-3-phenyl-1,2,3,5,6,7-hexahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5234789.png)
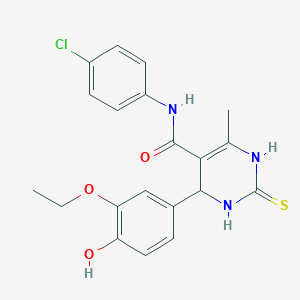
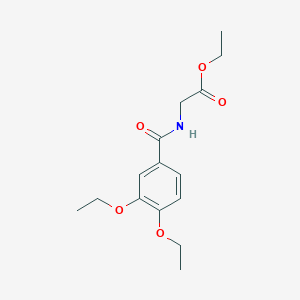
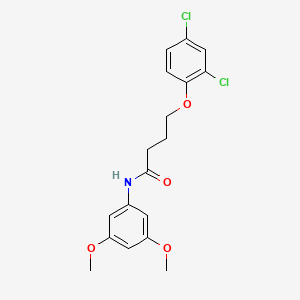
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-(3,5-dimethyl-1H-pyrazol-4-yl)ethanamine](/img/structure/B5234816.png)
![(4-chlorophenyl)[1-(2,4-dimethoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5234822.png)
![1-ethyl-4-{1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinyl}piperazine](/img/structure/B5234829.png)
![N-{2-[(4-butoxybenzoyl)amino]-3-phenylacryloyl}glycine](/img/structure/B5234836.png)
![4-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-mesitylbutanamide](/img/structure/B5234841.png)
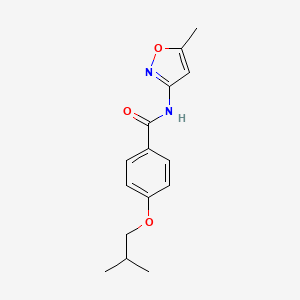
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5234846.png)

![4-(2-phenylethyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5234851.png)
![2-[ethyl(propionyl)amino]benzoic acid](/img/structure/B5234863.png)